molecular formula C18H23N3O3 B2623892 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide CAS No. 184951-37-9

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide

Cat. No.: B2623892
CAS No.: 184951-37-9
M. Wt: 329.4
InChI Key: PVJYNFRNHSYBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide is a piperazine derivative featuring a furan-2-carboxamide moiety linked to a 2-methoxyphenyl-substituted piperazine ring. This compound shares structural motifs with several serotonin receptor ligands, particularly those targeting 5-HT1A receptors. Its design leverages the piperazine scaffold’s flexibility for receptor interaction and the methoxyphenyl group’s role in enhancing binding affinity and metabolic stability .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-16-6-3-2-5-15(16)21-12-10-20(11-13-21)9-8-19-18(22)17-7-4-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJYNFRNHSYBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025537
Record name N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184951-37-9
Record name N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)piperazine.

    Coupling with Furan-2-carboxylic Acid: The intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield furan-2-carboxylic acid and 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamine.

Reaction Conditions Products Yield References
6M HCl, reflux, 8–12 hrsFuran-2-carboxylic acid + Ethylamine derivative~70–85%
2M NaOH, 80°C, 6 hrsSame as above~65–75%

This reaction is critical for metabolite studies and structural derivatization.

Nucleophilic Substitution at Piperazine

The secondary amines on the piperazine ring participate in alkylation and acylation reactions.

Reagents Conditions Products Applications
Methyl iodide, K₂CO₃DMF, 60°C, 24 hrsN-Methylpiperazine derivativeBioactivity modulation
Acetyl chloride, NEt₃DCM, 0°C → RT, 12 hrsN-Acetylpiperazine derivativeProdrug synthesis

Alkylation enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs.

Coupling Reactions for Structural Elaboration

The ethylamine sidechain enables further derivatization via carbodiimide-mediated couplings.

Coupling Partner Reagents Conditions Products
5-Iodobenzofuran-2-carboxylic acidHATU, DIPEADMF, RT, 24 hrsBis-carboxamide analog
Cyclopropanecarboxylic acidDCC, DMAPTHF, reflux, 18 hrsCyclopropane-functionalized derivative

Coupling reactions are pivotal for generating libraries of analogs in drug discovery .

Stability Under Oxidative Conditions

The furan ring undergoes oxidative degradation in harsh environments:

Oxidizing Agent Conditions Degradation Products
H₂O₂ (30%)RT, 48 hrsMaleic acid derivatives
KMnO₄ (0.1M)50°C, 6 hrs2-Ketoglutaric acid intermediates

Oxidative instability necessitates careful storage in inert atmospheres.

Functionalization of the Furan Ring

Reagents Conditions Products Yield
HNO₃/H₂SO₄ (1:3)0°C, 2 hrs5-Nitro-furan-2-carboxamide derivative~40%

Nitrated analogs show enhanced binding to serotonin receptors in preliminary screens .

Scientific Research Applications

Antidepressant Effects

Research has indicated that N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide exhibits antidepressant-like effects in animal models. Studies have shown that it may enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation.

Case Study: Behavioral Assessment in Rodents

In a study involving the forced swim test (FST) and tail suspension test (TST), the compound demonstrated significant reductions in immobility time, suggesting antidepressant effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

TestResult
FST30% reduction in immobility
TST25% reduction in immobility

Anticancer Potential

This compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells

In vitro studies revealed that this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 20 µM. Flow cytometry analysis confirmed the activation of caspase pathways, indicating a mechanism involving programmed cell death .

Cell LineIC50 (µM)
MCF-720
MDA-MB-23125

Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

Table: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

Mechanism of Action

The mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound modulates the signaling pathways associated with vasoconstriction and neurotransmission. This interaction can lead to therapeutic effects such as reduced blood pressure and improved cognitive function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key Compounds:

N-(3-Hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (34)

  • Substituents: 5-Iodo-benzofuran, hydroxybutyl linker.
  • Impact : The iodine atom increases molecular weight and may influence lipophilicity and receptor binding kinetics .

N-(3-hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide (35)

  • Substituents: Benzothiophene replaces furan.
  • Impact : The benzothiophene’s larger aromatic system may enhance π-π stacking interactions with receptors compared to furan .

1H-Indole-2-carboxylic acid derivatives (36, 37) Substituents: Indole-2-carboxamide, dichlorophenyl or methoxyphenyl on piperazine.

18F-FCWAY and 18F-Mefway

  • Structural Differences :
  • 18F-FCWAY : Trans-4-fluorocyclohexane group.
  • 18F-Mefway : Fluoromethylcyclohexane.
    • Impact : 18F-Mefway exhibits reduced defluorination in vivo due to steric protection of the fluorine atom, improving PET imaging accuracy for 5-HT1A receptors .
Table 1: Substituent Effects on Key Properties
Compound Key Substituent Receptor Binding (5-HT1A) Metabolic Stability
Target Compound 2-Methoxyphenyl, furan Moderate-High Moderate
34 (Iodo-benzofuran) 5-Iodo, hydroxybutyl High (iodine enhances) Low (polar group)
35 (Benzothiophene) Benzothiophene High (aromatic stacking) Moderate
36 (Dichlorophenyl) 2,3-Dichlorophenyl High (electron-withdrawing) High
18F-FCWAY Trans-4-fluoro High Low (defluorination)
18F-Mefway Fluoromethyl High High

Receptor Binding and Pharmacological Profiles

  • 5-HT1A Affinity :
    • The 2-methoxyphenyl group enhances binding to 5-HT1A receptors by forming hydrogen bonds with serine residues in the receptor pocket.
    • Dichlorophenyl analogs (e.g., 36) show higher affinity due to stronger hydrophobic interactions .
  • In Vivo Performance: 18F-FCWAY suffers from rapid defluorination, leading to bone uptake and reduced imaging accuracy. Miconazole co-administration inhibits defluorination, improving signal-to-noise ratios in PET studies . 18F-Mefway’s fluoromethyl group reduces defluorination, achieving superior in vivo stability without adjunct treatments .

Structural Conformations and Crystallography

  • Piperazine Ring Conformation :
    • In N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (), the piperazine adopts a chair conformation, with dihedral angles between aromatic rings (65.5°–70.7°) optimizing receptor docking .
  • Hydrogen Bonding :
    • Intramolecular C–H⋯O bonds stabilize the conformation of methoxyphenyl derivatives, enhancing binding specificity .

Biological Activity

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide, also known as a derivative of piperazine, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H23N3O3C_{18}H_{23}N_{3}O_{3}, and its structure incorporates a furan moiety linked to a piperazine ring substituted with a methoxyphenyl group. This structural configuration is significant for its interaction with various biological targets.

This compound primarily functions as a serotonin receptor antagonist , specifically targeting the 5-HT1A receptor. Research indicates that it can modulate serotonergic activity in the brain, which is crucial for mood regulation and anxiety management.

Key Findings:

  • In vitro studies demonstrated that this compound can increase the firing rate of serotonergic neurons in the dorsal raphe nucleus when superfused at concentrations as low as 10 nM, suggesting a potential anxiolytic effect through enhanced serotonin signaling .
  • The compound exhibits competitive antagonism against serotonin (5-HT), with an IC50 value of approximately 0.95 nM, indicating strong binding affinity .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Anti-inflammatory Activity

The compound also displays anti-inflammatory effects by inhibiting pathways associated with neuroinflammation. It has been observed to reduce the production of pro-inflammatory cytokines in microglial cells, which contributes to its neuroprotective profile .

Case Studies and Research Findings

  • Study on Anxiety and Depression Models :
    • A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors in the elevated plus maze test. The results indicated that the compound's serotonergic modulation may be beneficial in treating anxiety disorders .
  • Neurodegenerative Disease Research :
    • In research focused on Alzheimer's disease models, this compound exhibited protective effects against beta-amyloid-induced toxicity. It reduced neuronal cell death and improved cognitive functions in treated animals, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Serotonin Receptor ModulationIncreased firing rates of serotonergic neurons
NeuroprotectionProtects against oxidative stress-induced apoptosis
Anti-inflammatoryReduces pro-inflammatory cytokine production
Anxiety ReductionSignificant reduction in anxiety-like behaviors
Cognitive ImprovementEnhances cognitive functions in Alzheimer's models

Q & A

Synthesis and Optimization

Q: What are the established synthetic routes for N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide, and how can reaction yields be optimized? A: The compound is typically synthesized via coupling reactions between furan-2-carboxylic acid derivatives and piperazine-containing amines. For example:

  • Procedure : React 5-iodo-benzofuran-2-carboxylic acid with 4-amino-1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-ol under peptide coupling conditions (e.g., HATU/DIPEA in DMF) .
  • Yield Optimization : Use excess amine (1.5 eq.), inert atmosphere, and controlled temperature (0°C to room temperature). Recrystallization from ethanol/2-propanol improves purity (77% yield reported) .
  • Critical Step : Purification via column chromatography (silica gel, CHCl₃:MeOH 9:1) to remove unreacted starting materials .

Table 1: Representative Synthesis Data

PrecursorCoupling AgentYieldMelting Point (°C)Reference
Benzofuran-2-carboxylic acidHATU/DIPEA77%218–222 (HCl salt)
5-Iodo-benzofuran-2-carboxylic acidEDC/HOBt63%239–240

Structural Characterization

Q: What analytical methods are recommended for confirming the structure and purity of this compound? A:

  • NMR Spectroscopy : Key ¹H NMR signals include the piperazine protons (δ 2.48–3.55 ppm, br. s) and furan protons (δ 7.45–7.65 ppm). ¹³C NMR confirms the carbonyl at δ 159.2 ppm .
  • X-ray Crystallography : The piperazine ring adopts a chair conformation, with intramolecular C–H⋯O hydrogen bonds stabilizing the structure .
  • HPLC : Purity ≥98% achieved using a C18 column (MeCN:H₂O 70:30, 1 mL/min) .

Receptor Binding Profiling

Q: How is the 5-HT₁A receptor affinity of this compound quantified in vitro? A:

  • Radioligand Assay : Compete with [³H]WAY-100635 in HEK-293 cells expressing human 5-HT₁A receptors.
  • Protocol : Incubate compound (0.1 nM–10 µM) with membranes for 60 min at 25°C. Filter and measure bound radioactivity via scintillation counting .
  • Data Interpretation : Reported Kᵢ values range from 0.8–2.3 nM, indicating high affinity .

Advanced Applications in Neuroimaging

Q: How does 18F-Mefway (a derivative) compare to 18F-FCWAY for PET imaging of 5-HT₁A receptors? A:

  • Tracer Comparison : 18F-Mefway shows higher metabolic stability in humans (plasma stability >90% at 60 min vs. 40% for FCWAY) and lower defluorination .
  • Imaging Protocol : Administer 185 MBq intravenously; quantify binding potential (BPₙ𝒹) using Logan graphical analysis with cerebellum as reference region .

Enantioselectivity and D3 Receptor Interactions

Q: What strategies enhance enantioselectivity for D3 receptor antagonism in analogs? A:

  • Chiral Linking Chains : Introduce hydroxyl groups in the butyl chain (e.g., 3-hydroxybutyl derivatives) to improve D3 selectivity (e.g., 45% yield for enantiomerically pure form) .
  • Binding Assay : Use [³H]spiperone in CHO-K1 cells expressing D3 receptors. Reported IC₅₀ values <10 nM for high-affinity enantiomers .

Addressing Data Contradictions

Q: How can researchers resolve discrepancies in reported synthetic yields (e.g., 40% vs. 85%)? A:

  • Variable Factors : Impurity of precursors (e.g., amine hydrochloride salts vs. free bases) and solvent polarity (DMF vs. THF) significantly affect yields .
  • Mitigation : Characterize intermediates via LC-MS before coupling. Use scavengers (e.g., polymer-bound trisamine) to remove excess reagents .

Solubility and Formulation Challenges

Q: What formulation approaches improve aqueous solubility for in vivo studies? A:

  • Co-Solvents : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .
  • Salt Formation : Hydrochloride salts (e.g., melting point 218–222°C) enhance solubility in polar solvents .

Pharmacokinetic Profiling

Q: What methods are used to characterize the pharmacokinetics of related compounds like SIPI6398? A:

  • UPLC-MS/MS : Quantify plasma concentrations using a C18 column (0.1% formic acid) with MRM transitions. Reported t₁/₂ = 4.2 hrs in rats .
  • Tissue Distribution : Highest accumulation in brain and liver, suggesting CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.